6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid
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Overview
Description
6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound that features a pyridine ring fused with a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with 2-oxopyrrolidine. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions
6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups to the pyridine ring .
Scientific Research Applications
6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidinone moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinone moiety but lacks the pyridine ring.
Pyridine-2-carboxylic acid: Contains the pyridine ring but lacks the pyrrolidinone moiety.
Quinoline derivatives: Similar nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
6-(2-Oxopyrrolidin-1-yl)pyridine-2-carboxylic acid is unique due to its combination of the pyridine and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various research fields .
Properties
IUPAC Name |
6-(2-oxopyrrolidin-1-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-5-2-6-12(9)8-4-1-3-7(11-8)10(14)15/h1,3-4H,2,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSGVOZIHYZQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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